2-Methyltetrahydrofuran-2-carboxylic acid

Description

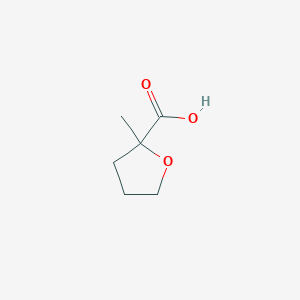

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390378 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61449-65-8 | |

| Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

basic properties of 2-Methyltetrahydrofuran-2-carboxylic acid

An In-Depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid

Introduction

This compound, also known by its IUPAC name 2-methyloxolane-2-carboxylic acid, is a heterocyclic organic compound featuring a saturated five-membered furan ring substituted with both a methyl and a carboxylic acid group at the C2 position.[1][2] This unique structure makes it a valuable and versatile building block in modern organic and medicinal chemistry. As a chiral molecule, it serves as a key intermediate in asymmetric synthesis, enabling the development of enantiomerically pure compounds for specialized applications.[3] Its utility is particularly noted in the pharmaceutical sector, where it is incorporated into the synthesis of complex molecules, including therapeutics for parasitic diseases and as a scaffold for modifying the potency and metabolic stability of drug candidates.[1][3][4] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a colorless to light yellow oil or low-melting solid.[1][2] There are some discrepancies in the reported physical constants like boiling and melting points, which is common for specialized reagents and may be attributable to predictive software models versus experimental data.

| Property | Value | Source(s) |

| CAS Number | 61449-65-8 | [1][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][3][4] |

| Molecular Weight | 130.14 g/mol | [1][3][5] |

| Appearance | Colorless to yellow liquid/oil | [1][2] |

| Boiling Point | 239.6 ± 33.0 °C (Predicted) | [1] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.76 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in DMSO, Diethyl Ether | [1] |

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

While numerous proprietary methods exist for the synthesis of functionalized tetrahydrofurans, a common and illustrative academic approach involves the carboxylation of a Grignard reagent. This method leverages the reactivity of an organomagnesium intermediate with carbon dioxide to form the desired carboxylic acid.

Experimental Protocol: Grignard Carboxylation

-

Formation of Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether. Add a solution of 2-chloro-2-methyltetrahydrofuran in anhydrous ether dropwise. The reaction is initiated by gentle heating, and the remaining halide solution is added at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

-

Causality: Anhydrous conditions are paramount. Grignard reagents are potent bases and will be instantly quenched by water, halting the reaction. The iodine crystal helps to activate the magnesium surface.

-

-

Carboxylation: Cool the resulting Grignard solution in a dry ice/acetone bath (-78 °C). Bubble dry carbon dioxide gas through the solution vigorously for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Causality: The low temperature is necessary to prevent side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt to produce a ketone.

-

-

Workup and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (1M) until the solution is acidic. This protonates the carboxylate salt and dissolves the remaining magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Predicted Spectroscopic Profile

While specific experimental spectra are best obtained from the supplier's Certificate of Analysis, the expected spectral features can be reliably predicted from the molecule's structure. These predictions are invaluable for reaction monitoring and structural confirmation.

| Spectroscopy | Predicted Features |

| ¹H NMR | ~10-12 ppm: Very broad singlet (1H), -COOH proton. ~3.8-4.1 ppm: Multiplet (2H), -O-CH₂- protons of the ring. ~1.8-2.2 ppm: Multiplets (4H), other two -CH₂- protons of the ring. ~1.5 ppm: Singlet (3H), -CH₃ protons. |

| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (-COOH). ~80-85 ppm: Quaternary carbon (C-O and C-COOH). ~68-72 ppm: Methylene carbon adjacent to ether oxygen (-O-CH₂-). ~25-40 ppm: Other two methylene carbons in the ring. ~20-25 ppm: Methyl carbon (-CH₃). |

| FT-IR (neat) | 2500-3300 cm⁻¹: Broad O-H stretch (characteristic of carboxylic acid). ~2950 cm⁻¹: C-H alkane stretches. ~1710 cm⁻¹: Strong C=O carbonyl stretch. ~1100 cm⁻¹: C-O ether stretch. |

Applications in Research and Drug Development

The unique structural features of this compound make it a high-value intermediate.

-

Pharmaceutical Synthesis: It is a documented building block for heteroaryl heptanamide derivatives used in the development of treatments for parasitic diseases. [1][4]Its structure is also found in intermediates for anticoagulant drugs and beta-lactam antibiotics. [3]* Chiral Building Block: The quaternary stereocenter at the C2 position makes this compound a powerful tool in asymmetric synthesis. Enantiomerically pure versions can be used to construct complex chiral molecules with high stereochemical control. [3]* Medicinal Chemistry Scaffold: The rigid THF ring and the versatile carboxylic acid handle allow medicinal chemists to systematically modify structures to enhance biological activity, improve pharmacokinetic properties (like metabolic stability), and fine-tune drug potency. [3]* Specialty Polymers and Agrochemicals: Beyond pharmaceuticals, its reactivity and structural properties are leveraged in the synthesis of specialized polymers and next-generation agrochemicals. [3]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

-

Hazard Identification: It is classified as an irritant (Hazard Code: Xi). [1]Direct contact with eyes, skin, and mucous membranes should be avoided.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]Recommended storage temperatures are typically between 2-8°C. [1] Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the compound within a chemical fume hood to minimize inhalation exposure.

-

Dispensing: If the material is a solid, handle it carefully to avoid creating dust. If it is an oil, use a pipette or syringe for transfers.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly functionalized and synthetically useful building block. Its combination of a stable heterocyclic ring, a chiral center, and a reactive carboxylic acid group provides a robust platform for innovation in drug discovery, medicinal chemistry, and materials science. Understanding its core properties, reactivity, and handling protocols is essential for researchers aiming to leverage its full potential in creating novel and complex molecular architectures.

References

-

This compound | CAS 61449-65-8. (n.d.). American Elements. Retrieved January 4, 2026, from [Link]

-

2-Methyltetrahydrofuran Safety Data Sheet. (n.d.). Monument Chemical. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet - 2-Methyltetrahydrofuran. (2024, November 4). DC Fine Chemicals. Retrieved January 4, 2026, from [Link]

-

2-Methyltetrahydrofuran. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI. Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet: 2-Methyltetrahydrofuran. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid: From Synthesis Strategies to Practical Application

This guide provides a comprehensive overview of 2-Methyltetrahydrofuran-2-carboxylic acid, a molecule of interest for researchers and professionals in drug development and fine chemical synthesis. We will delve into the logical synthetic pathways, provide a detailed experimental protocol, and discuss the scientific rationale behind the methodological choices. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its structural relationship with the well-established green solvent, 2-methyltetrahydrofuran (2-MeTHF), places its development within the broader context of sustainable chemistry and the synthesis of functionalized heterocyclic compounds.

Introduction: The Significance of a Functionalized "Green" Scaffold

This compound (CAS No. 61449-65-8) is a derivative of 2-MeTHF, a prominent bio-derived solvent lauded for its favorable environmental profile and performance in organometallic reactions.[1][2][3] The introduction of a carboxylic acid moiety at the 2-position transforms the inert solvent into a versatile building block, opening avenues for its incorporation into more complex molecular architectures. Its potential application as a component of heteroaryl heptanamide derivatives for treating parasitic diseases underscores its relevance in medicinal chemistry.[4][5]

This guide will focus on the most plausible and scientifically sound methods for its preparation, drawing upon established principles of organic synthesis and the known reactivity of the 2-MeTHF scaffold.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and logical pathway involves the introduction of a carboxyl group onto the 2-MeTHF ring. Alternative strategies could involve ring-closing reactions of a suitably functionalized acyclic precursor or the oxidation of a precursor alcohol.

Direct Carboxylation via C-H Activation

The most atom-economical approach is the direct carboxylation of 2-MeTHF. This typically involves the deprotonation of the C-H bond at the 2-position, followed by quenching the resulting anion with carbon dioxide.

A critical consideration for this strategy is the stability of the parent ring to the strongly basic conditions required for deprotonation. Seminal studies by Bates demonstrated that while tetrahydrofuran (THF) undergoes rapid deprotonation and subsequent ring fragmentation, 2-MeTHF exhibits significantly greater stability.[1][6] The methyl group at the 2-position sterically hinders the approach of the base and alters the electronic properties of the adjacent C-H bond, making direct lithiation and subsequent carboxylation a feasible strategy.

DOT Diagram: Proposed Synthetic Pathway via Direct Carboxylation

Caption: Proposed synthesis of this compound via direct lithiation and carboxylation of 2-MeTHF.

Alternative Synthetic Routes

While direct carboxylation is the most elegant approach, other methods can be envisaged, drawing from the broader literature on tetrahydrofuran synthesis.[7][8][9]

-

Ring-Closing Cyclization: An appropriately substituted halo-acid or a related acyclic precursor could be cyclized to form the tetrahydrofuran ring with the carboxylic acid moiety already in place. Such methods are common for the synthesis of substituted tetrahydrofurans but often require more complex starting materials.

Detailed Experimental Protocol: Direct Carboxylation of 2-MeTHF

This protocol is a robust, self-validating system based on well-established organometallic principles. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction.

Objective: To synthesize this compound via direct lithiation and carboxylation of 2-methyltetrahydrofuran.

Materials:

-

2-Methyltetrahydrofuran (2-MeTHF), anhydrous

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (concentration to be determined by titration)

-

Dry ice (solid CO2) or a cylinder of carbon dioxide gas

-

Anhydrous diethyl ether or additional 2-MeTHF

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na2SO4), anhydrous

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel, condenser)

-

Inert gas supply (Argon or Nitrogen)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Methodology:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is dried in an oven and cooled under a stream of inert gas.

-

Reaction Setup: The flask is charged with anhydrous 2-MeTHF (1.0 equivalent) and anhydrous diethyl ether or additional 2-MeTHF as the solvent. The choice of ethereal solvent is to ensure the solubility of the organolithium intermediate. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is crucial to control the exothermicity of the lithiation and to prevent potential side reactions, including ring fragmentation, despite the enhanced stability of 2-MeTHF compared to THF.

-

-

Lithiation: A solution of n-BuLi or s-BuLi (1.1 equivalents) in hexanes is added dropwise to the cooled solution of 2-MeTHF via a syringe through the septum. The addition rate should be controlled to maintain the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for 2-4 hours.

-

Expertise & Experience: s-Butyllithium is a stronger base and may lead to a more efficient deprotonation. The progress of the lithiation can be monitored by quenching small aliquots with D2O and analyzing by 1H NMR for deuterium incorporation at the 2-position. A slight excess of the organolithium reagent ensures complete conversion of the starting material.

-

-

Carboxylation: A generous excess of crushed dry ice is carefully added to the reaction mixture in small portions, ensuring the temperature does not rise significantly. Alternatively, a stream of dry CO2 gas can be bubbled through the solution. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Trustworthiness: The use of a large excess of CO2 ensures that the organolithium intermediate is completely quenched, maximizing the yield of the desired carboxylic acid and minimizing the formation of byproducts from reactions with any unreacted organolithium.

-

-

Workup and Purification: a. The reaction is quenched by the slow addition of water. b. The aqueous layer is separated and acidified to a pH of approximately 1-2 with concentrated HCl. This protonates the carboxylate salt to form the free carboxylic acid. c. The acidified aqueous layer is then extracted multiple times with diethyl ether or ethyl acetate. d. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. e. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Data Presentation: A Comparative Overview

| Synthesis Strategy | Plausible Yield Range | Key Advantages | Key Challenges |

| Direct Carboxylation | 40-70% | Atom economical, fewer steps. | Requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents. |

| Oxidation of Precursor Alcohol | 60-85% (for the oxidation step) | Milder reaction conditions for the final step. | Requires the synthesis of the precursor alcohol, adding steps to the overall sequence. |

| Ring-Closing Cyclization | Variable | Can allow for stereocontrol. | Requires synthesis of complex acyclic precursors. |

Conclusion and Future Outlook

The synthesis of this compound is a testament to the principles of modern organic synthesis, leveraging the unique properties of a bio-derived starting material. The direct carboxylation route stands out as the most efficient and elegant strategy, capitalizing on the enhanced stability of the 2-MeTHF ring to strong bases. As the demand for sustainable chemical building blocks grows, we anticipate that this and other functionalized derivatives of 2-MeTHF will find increasing application in the pharmaceutical and materials science industries. Further research into optimizing the direct carboxylation reaction, perhaps using flow chemistry to enhance safety and control, represents a promising avenue for future investigation.

References

- Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(51), 16215–16223.

- Danheiser, R. L., Stoner, E. J., Koyama, H., Yamashita, D. S., & Klade, C. A. (1989). A new synthesis of substituted furans. Journal of the American Chemical Society, 111(12), 4407–4413.

-

Pace, V., Hoyos, P., Castoldi, L., de María, P. D., & Alcántara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369–1379. [Link]

-

Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Organic and Biomolecular Chemistry, 14(47), 11085–11092. [Link]

- Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159.

-

Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(1), 235. [Link]

- Shields, B. J., & Doyle, A. G. (2016). A Redox-Relay Heck Reaction for the Synthesis of Substituted Tetrahydrofurans. Journal of the American Chemical Society, 138(39), 12719–12722.

- Danheiser, R. L., Stoner, E. J., Koyama, H., Yamashita, D. S., & Klade, C. A. (1989). A new synthesis of substituted furans. Journal of the American Chemical Society, 111(12), 4407-4413.

- Knochel, P., et al. (2019).

- Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. RSC.

- ChemicalBook. (n.d.). 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8. ChemicalBook.

-

Wikipedia. (2023). 2-Methyltetrahydrofuran. Wikipedia. [Link]

-

Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

- U.S. Patent No. 6,479,677 B1. (2002). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

- Zhang, Z., et al. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2009(6), 371-373.

- International Journal of Advanced Research in Science and Engineering. (2017). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.

- Chinese Patent CN102558106A. (2012).

- Shandong Yino Biologic Materials Co., Ltd. (n.d.). China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Suppliers Factory.

- Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF). Monument Chemical.

- Chinese Patent CN104031010A. (2014). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF)

- Ohtsuka, Y., et al. (2003). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid.

- Analytical Methods. (2025). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods.

- Chinese Patent CN103214437A. (2013). Continuous production method of 2-methyl tetrahydrofuran.

-

Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. PubMed. [Link]

- ChemicalBook. (n.d.). 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8. ChemicalBook.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. PubChem.

- Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(19), 4531-4538.

- Pearson+. (2024). What is the major product of the reaction of 2-methyl-2-butene with each of the following reagents?k. BH3/THF, followed by H2O2, HO- , H2O. Pearson+.

- Villa, A., et al. (2014). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water.

- Chemistry : The Mystery of Molecules. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Video]. YouTube.

- Khan Academy. (n.d.).

- Payne, K. A. P., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).

Sources

- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [m.chemicalbook.com]

- 5. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [amp.chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Abstract

The 2-methyltetrahydrofuran-2-carboxylic acid scaffold represents a significant and versatile building block in modern medicinal chemistry. Its unique stereochemical and physicochemical properties make it an attractive starting point for the development of novel therapeutics across a range of disease areas. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic derivatization of this core structure. We will delve into the rationale behind the design of its structural analogs, with a particular focus on carboxylic acid bioisosteres, and discuss their impact on pharmacological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide the design and execution of research in this promising area of chemical biology.

Introduction: The Strategic Advantage of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its presence often confers favorable properties, including improved metabolic stability and desirable pharmacokinetic profiles. The incorporation of a methyl group and a carboxylic acid at the 2-position of the THF ring creates a chiral center and introduces a key functional group for interaction with biological targets and for further chemical modification. This compound serves as a valuable chiral building block in asymmetric synthesis, enabling the development of enantiomerically pure compounds with enhanced potency and reduced off-target effects.[2]

The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also present challenges in drug development, such as poor membrane permeability and susceptibility to metabolic degradation.[3][4] This has led to the extensive exploration of carboxylic acid bioisosteres—functional groups that mimic the acidic properties of a carboxylic acid while offering improved drug-like characteristics.[5][6] This guide will explore the synthesis and application of such bioisosteres in the context of the this compound core.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives requires careful consideration of stereochemistry and functional group compatibility. The following sections provide an overview of established synthetic strategies.

Synthesis of this compound

While various methods exist for the synthesis of substituted tetrahydrofurans, a common and effective approach for the unmethylated analog, tetrahydro-2-furoic acid, involves the hydrogenation of furoic acid.[7] This method can be adapted for the 2-methyl derivative, potentially starting from 2-methyl-2-furoic acid or through a subsequent methylation step. Chiral resolution or asymmetric synthesis is crucial for obtaining enantiomerically pure products.[8]

Derivatization of the Carboxylic Acid

The carboxylic acid group of the core scaffold is a versatile handle for the synthesis of a wide range of derivatives, including esters and amides.

Ester derivatives are often synthesized to improve a compound's permeability and to serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Experimental Protocol: Fischer Esterification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to yield the final product.

Amide derivatives are synthesized to explore additional hydrogen bonding interactions with the biological target and to modulate the compound's physicochemical properties.

Experimental Protocol: Amide Coupling of this compound

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) and an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.1-1.5 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by flash chromatography on silica gel.[9]

Characterization of this compound

Thorough characterization of the core scaffold is essential to confirm its structure and purity. The following data are typical for this compound (C₆H₁₀O₃, MW: 130.14 g/mol ).[10][11]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description |

| CAS Number | 61449-65-8[10] |

| Appearance | Colorless oil[12] |

| pKa (Predicted) | 3.76 ± 0.20[12] |

| Solubility | Soluble in DMSO, Diethyl Ether[12] |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet or doublet depending on chirality and coupling), the protons on the tetrahydrofuran ring (a series of multiplets), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[13] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the methyl carbon, the four carbons of the tetrahydrofuran ring (with the carbon at the 2-position being quaternary and shifted downfield due to the electron-withdrawing oxygen and carboxyl groups), and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[13][14] |

| Infrared (IR) | The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C-O stretching frequencies for the ether linkage in the tetrahydrofuran ring (around 1050-1150 cm⁻¹).[15] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the [M-H]⁻ or [M+H]⁺ adducts, confirming the molecular weight of the compound. |

Structural Analogs: The Role of Carboxylic Acid Bioisosteres

The strategic replacement of the carboxylic acid group with a bioisostere is a powerful tactic in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[5][6]

Tetrazoles: A Key Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres.[4] It shares a similar pKa and planar geometry with the carboxylate group, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets.[15] However, the tetrazole moiety is generally more resistant to metabolic degradation and can lead to improved oral bioavailability.

Table 2: Comparative Physicochemical Properties of Carboxylic Acids and Tetrazoles

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Implication in Drug Design |

| pKa | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are predominantly ionized at physiological pH, enabling similar ionic interactions.[15] |

| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can improve membrane permeability, but this is sometimes offset by a higher desolvation penalty.[15] |

| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways.[4] | Generally more resistant to metabolic degradation. | Can lead to a longer half-life and improved pharmacokinetic profile. |

Experimental Protocol: Synthesis of a 5-Substituted Tetrazole from a Nitrile Intermediate

This protocol outlines the general procedure for converting a nitrile to a tetrazole, a key step in synthesizing the tetrazole analog of this compound. The synthesis would first require the conversion of the carboxylic acid to the corresponding nitrile.

-

Reaction Setup: In a suitable reaction vessel, combine the nitrile (1.0 eq), sodium azide (NaN₃) (3.0 eq), and an amine salt such as triethylamine hydrochloride (Et₃N·HCl) (3.0 eq) in a high-boiling solvent like toluene or N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir for an extended period (12-48 hours), monitoring the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous acid (e.g., 1 M HCl) to protonate the tetrazole. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude tetrazole by recrystallization or column chromatography.

Pharmacological Applications and Biological Targets

Derivatives of this compound have shown promise in a variety of therapeutic areas. The furan and tetrahydrofuran scaffolds are present in numerous compounds with demonstrated antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3][4][16]

Mechanism of Action and Signaling Pathways

The biological activity of these compounds is diverse and dependent on the specific structural modifications. For example:

-

Anticancer Activity: Some furan-containing molecules exert their cytotoxic effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

-

Anti-inflammatory Effects: Certain derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.[3]

-

Cardiovascular Applications: The related tetrahydro-2-furoic acid is a key intermediate in the synthesis of drugs like alfuzosin, an α₁-adrenergic antagonist used to treat benign prostatic hyperplasia, and cilazapril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension.[17]

Visualizing Biological Pathways

The following diagrams illustrate the general mechanisms of action for key drug classes related to the structural analogs of this compound.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.

Conclusion and Future Perspectives

This compound and its structural analogs represent a fertile ground for the discovery of new therapeutic agents. The core scaffold provides a desirable combination of physicochemical properties and synthetic tractability. The strategic use of bioisosteric replacement, particularly the substitution of the carboxylic acid with a tetrazole ring, offers a proven approach to overcoming common challenges in drug development, such as metabolic instability and poor bioavailability.

Future research in this area will likely focus on the exploration of novel bioisosteres, the development of more efficient and stereoselective synthetic routes, and the application of these scaffolds to a wider range of biological targets. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design of derivatives based on the this compound core will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

-

BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]

-

University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

-

PubChem. (n.d.). 2-Methyltetrahydrofuran, (R)-. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

-

SpectraBase. (n.d.). 2-Methyl-tetrahydrofuran. [Link]

-

SpectraBase. (n.d.). 2-Methyl-tetrahydrofuran. [Link]

-

Wikipedia. (n.d.). 2-Methyltetrahydrofuran. [Link]

-

NIST. (n.d.). Furan, tetrahydro-2-methyl-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Synthesis: The Role of Tetrahydrofuran-2-carboxylic Acid. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Khan, I., et al. (2025). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. [Link]

-

Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique. [Link]

-

Chertkov, V. A., et al. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]

-

Martinez, A. T., et al. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

-

Englezou, G., et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Polymer Chemistry. [Link]

-

Khoo, S. M., et al. (2025). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. [Link]

- Google Patents. (n.d.). CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.

-

Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

-

Vargas-Ceballos, D., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry – A European Journal. [Link]

-

Wikipedia. (n.d.). Tetrahydro-2-furoic acid. [Link]

Sources

- 1. biojournals.us [biojournals.us]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]

- 7. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Methyltetrahydrofuran(96-47-9) 13C NMR [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID | 61449-65-8 [m.chemicalbook.com]

- 12. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [amp.chemicalbook.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. ecommons.udayton.edu [ecommons.udayton.edu]

- 16. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. (S)-Tetrahydrofuran-2-carboxylic Acid|Chiral Building Block [benchchem.com]

spectroscopic data of 2-Methyltetrahydrofuran-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyltetrahydrofuran-2-carboxylic Acid

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses a unique structure combining a saturated heterocyclic ring with a carboxylic acid functional group.[2][3][4] This combination gives rise to a distinct spectroscopic fingerprint that can be analyzed using various techniques. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 10-13 | Singlet (broad) | 1H | -COOH |

| b | 3.8 - 4.2 | Multiplet | 2H | -O-CH₂- |

| c | 1.8 - 2.2 | Multiplet | 4H | -CH₂-CH₂- |

| d | 1.5 | Singlet | 3H | -CH₃ |

Rationale behind Predictions:

-

Signal a (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[5] Its chemical shift is concentration and solvent-dependent due to hydrogen bonding.

-

Signal b (-O-CH₂-): The methylene protons adjacent to the ring oxygen are deshielded and expected to resonate between 3.8 and 4.2 ppm.

-

Signal c (-CH₂-CH₂-): The other two methylene groups in the ring are in a more shielded environment and are predicted to appear as complex multiplets in the 1.8-2.2 ppm range.

-

Signal d (-CH₃): The methyl protons are in a shielded environment and are expected to appear as a sharp singlet around 1.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is expected to show six distinct signals, one for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 175-185 | -COOH |

| 2 | 80-90 | C2 (quaternary) |

| 3 | 65-75 | C5 (-O-CH₂-) |

| 4 | 30-40 | C3 or C4 |

| 5 | 20-30 | C3 or C4 |

| 6 | 20-25 | -CH₃ |

Rationale behind Predictions:

-

Signal 1 (-COOH): The carboxyl carbon is the most deshielded, typically appearing in the 175-185 ppm range.[5]

-

Signal 2 (C2): The quaternary carbon attached to the oxygen and the carboxyl group is also significantly deshielded.

-

Signal 3 (C5): The carbon adjacent to the ring oxygen is deshielded.

-

Signals 4 & 5 (C3, C4): The other two ring carbons are in a more typical alkane-like environment.

-

Signal 6 (-CH₃): The methyl carbon is the most shielded.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

| 1050-1150 | Strong | C-O stretch (ether) |

| 900-960 | Broad | O-H bend (out-of-plane) |

Rationale behind Predictions:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption due to the hydrogen-bonded O-H stretch.[6]

-

C=O Stretch: The carbonyl stretch of a saturated carboxylic acid typically appears as a strong band around 1710 cm⁻¹ due to dimer formation.[5]

-

C-O Stretches: Both the carboxylic acid and the tetrahydrofuran ring contain C-O single bonds, which will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for GC-MS data acquisition.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and complementary set of tools for the unambiguous structural confirmation of this compound. The predicted data in this guide, based on established spectroscopic principles, serves as a reliable reference for researchers working with this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data.

References

-

Wikipedia. 2-Methyltetrahydrofuran. [Link]

-

SpectraBase. 2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2-Methyl-tetrahydrofuran - Optional[ATR-IR] - Spectrum. [Link]

-

MDPI. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

-

PubChem. 2-Methyltetrahydrofuran, (R)-. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

-

ResearchGate. ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. [Link]

-

ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

-

NIST WebBook. Furan, tetrahydro-2-methyl-. [Link]

-

Royal Society of Chemistry. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link]

-

Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

NIST WebBook. 2-Furoic acid, tetrahydro-. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

NIST WebBook. 2-Furancarboxylic acid. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

-

SpectraBase. 2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester, trans- - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [amp.chemicalbook.com]

- 4. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID | 61449-65-8 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Solubility of 2-Methyltetrahydrofuran-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Introduction: The Significance of Solubility Data for 2-Methyltetrahydrofuran-2-carboxylic Acid

This compound, a molecule incorporating both a cyclic ether and a carboxylic acid functional group, presents a unique chemical structure of interest to researchers in pharmaceuticals and fine chemical synthesis. Its utility as an intermediate or a final active pharmaceutical ingredient (API) is fundamentally linked to its solubility profile.[1] Understanding how this compound behaves in various organic solvents is critical for a range of applications, from reaction optimization and purification to the formulation of drug delivery systems. The choice of solvent can dictate reaction rates, yield, and purity during synthesis, while in pharmaceutical development, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and offers a logical framework for solvent selection.

Physicochemical Properties and Known Solubility

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. For this compound, the following properties are known or have been predicted:

| Property | Value | Source |

| Molecular Formula | C6H10O3 | |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Colourless Oil | [1] |

| Predicted pKa | 3.76 ± 0.20 | [1] |

| Predicted Boiling Point | 239.6 ± 33.0 °C | [1] |

The predicted pKa of ~3.76 indicates that it is a weak to moderately strong carboxylic acid. This acidity will play a significant role in its solubility, particularly in solvents that can act as hydrogen bond acceptors or in the presence of basic additives.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Diethyl Ether | Soluble |

This information, while limited, provides initial clues. Its solubility in diethyl ether, a relatively nonpolar ether, suggests some lipophilic character, likely due to the tetrahydrofuran ring and the methyl group. Solubility in DMSO, a highly polar aprotic solvent, points to the dominant role of the polar carboxylic acid group in interacting with polar solvents.

Factors Influencing the Solubility of this compound

The solubility of this molecule is a complex interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for understanding these interactions.[3]

1. The Dual Nature of the Molecule: this compound is amphiphilic to a degree.

-

The Hydrophilic/Polar Moiety: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor.[3] This group will dominate interactions with polar solvents.

-

The Lipophilic/Nonpolar Moiety: The tetrahydrofuran ring with its methyl group is largely nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

2. Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols (methanol, ethanol) and its ability to interact with hydrogen bond acceptors like ketones (acetone) and esters (ethyl acetate).

3. Solvent Polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid molecules would not be compensated by the weak van der Waals interactions with the nonpolar solvent.

4. Acid-Base Chemistry: In the presence of a basic solvent or co-solvent, the carboxylic acid can be deprotonated to form a carboxylate salt. This ionic species would have significantly different (and generally higher) solubility in polar solvents.

Below is a diagram illustrating the logical approach to solvent selection based on these principles.

Caption: Logical workflow for solvent selection.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical instrument.

Step-by-Step Methodology

-

Preparation of the Analytical Method:

-

Develop and validate an analytical method (e.g., HPLC) for the quantification of this compound. This includes establishing linearity, accuracy, and precision. A calibration curve should be prepared using standards of known concentrations in the chosen solvent.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent to ensure a saturated solution at equilibrium.

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Outlook

While quantitative experimental data on the solubility of this compound in a broad spectrum of organic solvents remains to be published, a strong predictive understanding can be established based on its chemical structure and physicochemical properties. The dual presence of a polar carboxylic acid and a nonpolar cyclic ether backbone suggests a versatile solubility profile, with a high affinity for polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated methodology. As this molecule gains prominence in research and development, it is anticipated that more empirical solubility data will become available, further enriching our understanding of its behavior in solution.

References

-

Solubility of Things. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Wikipedia. (2023). 2-Methyltetrahydrofuran. Retrieved from [Link]

- Claux, O., et al. (2021). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.

- Filly, A., et al. (2016). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules.

- Bighash, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.

-

Watson International Limited. (n.d.). Structure of 2-Methyltetrahydrofuran CAS 96-47-9. Retrieved from [Link]

-

Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

- Sicaire, A. G., et al. (2015). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.

- Siodłak, D., et al. (2018).

- Pellis, A., et al. (2018). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

LibreTexts. (2023). Factors affecting solubility. Retrieved from [Link]

Sources

- 1. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [amp.chemicalbook.com]

- 2. Furan, tetrahydro-2-methyl- (CAS 96-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

theoretical studies on 2-Methyltetrahydrofuran-2-carboxylic acid conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methyltetrahydrofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. As a chiral molecule incorporating a flexible five-membered ring and a functionally critical carboxylic acid group, its three-dimensional structure dictates its intermolecular interactions and, consequently, its utility in pharmaceutical and materials science. We present a robust computational workflow, grounded in Density Functional Theory (DFT), to elucidate the molecule's preferred conformations, the energetic barriers between them, and the subtle interplay of non-covalent interactions, including intramolecular hydrogen bonding. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the behavior of complex cyclic molecules.

Introduction: The Structural Challenge of a Substituted Tetrahydrofuran

This compound is a molecule of significant interest, structurally related to the bio-based solvent 2-Methyltetrahydrofuran (2-MeTHF) and featuring a chiral center at the C2 position.[1][2] The tetrahydrofuran (THF) ring is a common motif in biologically active natural products and pharmaceuticals. The addition of a carboxylic acid group, a primary mediator of intermolecular interactions through hydrogen bonding, and a methyl group introduces considerable conformational complexity.

Understanding the conformational preferences of this molecule is paramount for:

-

Drug Design: The lowest energy conformation (the bioactive conformation) is essential for accurate molecular docking and pharmacophore modeling.

-

Chiral Synthesis: As a chiral building block, its conformational stability can influence the stereochemical outcome of reactions.[3]

-

Materials Science: The way individual molecules pack in a solid state, governed by their shape and interaction points, determines crystal properties.

This guide eschews a simple recitation of data, instead focusing on the causality behind the computational choices required to build a reliable and predictive conformational model.

Theoretical Foundations of Conformational Complexity

The conformational landscape of this compound is defined by two primary degrees of freedom: the puckering of the five-membered THF ring and the rotation around the C2-carboxyl bond.

The Pseudorotation of the Tetrahydrofuran Ring

Unlike the well-defined chair conformation of cyclohexane, five-membered rings like cyclopentane and tetrahydrofuran are in a constant state of flux, undergoing a low-energy motion called pseudorotation.[4] This motion allows the ring to relieve torsional strain that would be present in a planar conformation. The two most important conformations along the pseudorotation pathway are:

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

-

Twist (T) Conformation: No four atoms are coplanar. The ring is twisted, with two adjacent atoms displaced in opposite directions from the plane of the other three.

The presence of substituents, particularly at the C2 position, creates a preference for specific E or T conformers to minimize steric interactions.

Carboxylic Acid Orientation and Intramolecular Hydrogen Bonding

The carboxylic acid group itself has two main planar conformations: syn and anti, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen.[5] The syn conformation is generally more stable due to favorable orbital interactions.

A critical feature in this compound is the potential for an intramolecular hydrogen bond to form between the acidic proton of the carboxyl group and the lone pair of the ether oxygen atom in the THF ring. This non-covalent interaction, if present, can significantly stabilize a specific conformer, locking both the ring pucker and the carboxyl group orientation. The existence and strength of this bond are highly dependent on the geometry and the surrounding environment (gas phase vs. solvent).[6][7]

A Validated Computational Workflow for Conformational Analysis

To reliably map the potential energy surface of the molecule, a multi-step computational protocol is required. This workflow ensures a thorough search of the conformational space and provides accurate energetic information.

Caption: A robust computational workflow for conformational analysis.

Detailed Protocol: Step-by-Step Methodology

1. Initial Conformational Search (Molecular Mechanics):

-

Objective: To rapidly and broadly sample the potential energy surface to identify a comprehensive set of possible conformers.

-

Methodology:

-

Generate an initial 3D structure of this compound using a molecular builder.

-

Perform a systematic conformational search using a molecular mechanics (MM) force field such as MMFF94 or OPLS. This involves rotating all rotatable bonds (especially the C2-COOH bond) and sampling different ring puckers.

-

All generated conformers are energy-minimized using the MM force field.

-

Duplicate structures are removed, and the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum are saved for the next step.

-

-

Causality: MM is computationally inexpensive, allowing for the exploration of thousands of potential structures, which would be unfeasible with higher-level methods. This step ensures that no significant low-energy conformers are missed.

2. Quantum Mechanical (QM) Optimization and Validation:

-

Objective: To obtain accurate geometries and relative energies for the conformers identified in the MM search.

-

Methodology:

-

Take the unique conformers from the MM search and perform a geometry optimization using a Density Functional Theory (DFT) method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(2d,2p).

-

Rationale for Method Choice:

-

B3LYP Functional: Provides a good balance of accuracy and computational cost for organic molecules.[8]

-

6-311++G(2d,2p) Basis Set: This is a flexible triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing non-covalent interactions like hydrogen bonds.[5] The (2d,2p) polarization functions allow for more flexibility in describing bond shapes. An alternative high-accuracy basis set is aug-cc-pVTZ, used in similar studies.[3]

-

-

Following optimization, perform a frequency calculation at the same level of theory.

-

-

Trustworthiness (Self-Validation): The frequency calculation is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

3. Solvation and Thermodynamic Analysis:

-

Objective: To model the effect of a solvent on the conformational equilibrium and to calculate the final free energies.

-

Methodology:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). This simulates the bulk electrostatic effect of a solvent (e.g., water or chloroform).

-

Extract the thermal corrections (enthalpy and entropy) from the gas-phase frequency calculations and combine them with the solution-phase electronic energies to calculate the Gibbs free energy (G) for each conformer.

-

The relative populations of the conformers at a given temperature (e.g., 298.15 K) can then be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies.

-

Predicted Results and Structural Insights

Based on the principles outlined, we can predict the key conformational features that a rigorous computational study would reveal.

The Most Stable Conformers

The lowest energy conformers will likely be those that can adopt a ring pucker that minimizes steric clash between the axial/equatorial positions of the methyl and carboxylic acid groups, while simultaneously allowing for the formation of an intramolecular hydrogen bond.

Two primary families of conformers are expected:

-

H-Bonded Conformer: A structure where the C-O-H bond of the carboxylic acid is oriented towards the ring's ether oxygen, forming a stabilizing six-membered ring-like structure via a hydrogen bond. This is expected to be the global minimum in the gas phase.

-

Non-H-Bonded Conformers: Structures where the carboxylic acid group is oriented away from the ring. In polar, protic solvents, these conformers may become more populated as the molecule prefers to form stronger intermolecular hydrogen bonds with the solvent.[5]

Caption: Relationship between conformer type and hydrogen bonding.

Quantitative Data Summary

A typical output from the computational workflow would be summarized in a table like the one below. The values presented here are illustrative, based on chemical principles, and would be precisely determined by the calculations.

| Conformer ID | Ring Pucker | H-Bond (O-H···O) | Dihedral Angle (O=C-C2-O_ring) | ΔE (kcal/mol) (Gas) | ΔG (kcal/mol) (Water) | Population (Water, 298K) |

| Conf-1 | C3-exo Envelope | Yes (1.9 Å) | ~15° | 0.00 | 0.85 | 22% |

| Conf-2 | C4-endo Twist | No | ~170° | 2.15 | 0.00 | 65% |

| Conf-3 | C5-exo Envelope | No | ~-165° | 2.50 | 0.45 | 13% |

-

Interpretation: In this hypothetical data, Conformer 1, with a strong intramolecular hydrogen bond, is the most stable in the gas phase (ΔE = 0.00). However, upon solvation in water, the energetic penalty for breaking this internal bond to form more favorable bonds with water is overcome. Conformer 2, which is more open and accessible for solvation, becomes the global minimum in an aqueous environment (ΔG = 0.00) and is therefore the most populated species.

Experimental Validation

Theoretical predictions must be validated by experimental data.

-

Vibrational Circular Dichroism (VCD): This technique is highly sensitive to the absolute configuration and conformation of chiral molecules in solution. Comparing the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated from the DFT results provides powerful validation. A study on the closely related tetrahydrofuran-2-carboxylic acid successfully used this method to analyze its monomer-dimer equilibrium.[3]

-

NMR Spectroscopy: Nuclear Overhauser Effect (NOE) data can provide through-space distances between protons, confirming proximity and orientation. J-coupling constants (3JHH) are related to dihedral angles via the Karplus equation and can be used to validate the predicted ring pucker.

Conclusion and Implications

The conformational analysis of this compound is a non-trivial problem that requires a systematic and theoretically sound computational approach. The workflow detailed in this guide, centered on a combination of molecular mechanics and high-level DFT calculations, provides a reliable pathway to understanding its structural preferences. The key finding is the delicate balance between a stable, intramolecularly hydrogen-bonded conformer, which likely dominates in the gas phase or non-polar solvents, and more open structures that are favored in polar solvents due to stronger solute-solvent interactions. For professionals in drug development, this means that the relevant conformation for biological activity may differ significantly from the global minimum in a vacuum, underscoring the absolute necessity of including solvent effects in any predictive modeling.

References

-

GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. (n.d.). Scholar DLU. Retrieved January 4, 2026, from [Link]

-

Strain and Conformation in Cyclic Molecules. (n.d.). Introduction to Organic Chemistry, University of Calgary. Retrieved January 4, 2026, from [Link]

-

Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). ACS Omega. Retrieved January 4, 2026, from [Link]

-

Le, A. T., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling. Available at: [Link]

-

Li, S., et al. (2010). Computational calculation of heat of formation for a series of substituted furan derivatives by DFT methods. Harbin Institute of Technology. Retrieved January 4, 2026, from [Link]

-

Conformational analysis of cyclic and acyclic compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

-

Kuppens, T., et al. (2006). Intermolecular Association of tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Can there be intramolecular hydrogen bonding in carboxylic acids? (2019). Quora. Retrieved January 4, 2026, from [Link]

-

CONFORMATIONAL TRANSFORMATION OF FIVE-MEMBERED RINGS: THE GAS PHASE STRUCTURE OF 2-METHYLTETRAHYDROFURAN. (2016). IDEALS, University of Illinois. Retrieved January 4, 2026, from [Link]

-

2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-Methyltetrahydrofuran (2-MeTHF). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. (2011). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Conformational analysis of cycloalkanes. (2015). SciSpace. Retrieved January 4, 2026, from [Link]

-

Rospenk, M., et al. (2019). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational calculation of heat of formation for a series of substituted furan derivatives by DFT methods - Harbin Institute of Technology [scholar.hit.edu.cn:443]

An In-Depth Technical Guide to the Potential Research Areas of 2-Methyltetrahydrofuran-2-carboxylic Acid

Introduction: Unveiling a Versatile Chiral Building Block